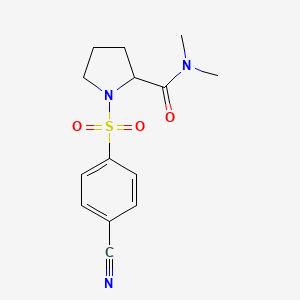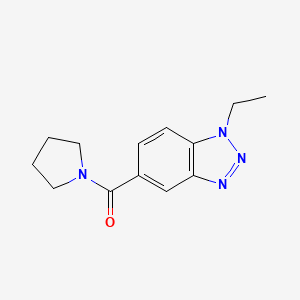![molecular formula C12H18N2O B7466356 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In neurology, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Mechanism of Action
The exact mechanism of action of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. In cancer cells, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In Alzheimer's disease, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In anxiety and depression, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to improve cognitive function and reduce oxidative stress in animal models. In anxiety and depression, 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to reduce anxiety-like and depressive-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its potential therapeutic applications in various fields of medicine, which makes it a promising compound for further research. Another advantage is its relatively simple synthesis method, which allows for easy production and purification of the compound. However, one limitation of using 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea research. In oncology, further studies are needed to determine the efficacy and safety of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea as a potential cancer treatment, as well as its potential use in combination with other cancer therapies. In neurology, further studies are needed to determine the optimal dosing and administration of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea for the treatment of Alzheimer's disease, as well as its potential use in other neurodegenerative disorders. In psychiatry, further studies are needed to determine the underlying mechanisms of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea's anxiolytic and antidepressant effects, as well as its potential use in other psychiatric disorders. Additionally, further studies are needed to optimize the synthesis method of 1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea and to develop more cost-effective and efficient production methods.
Synthesis Methods
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea can be synthesized through a multistep process involving the reaction of 2-methylbenzylamine with isobutyryl chloride, followed by the reaction of the resulting product with urea. The final product is obtained through recrystallization and purification.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZJHNMTBEMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
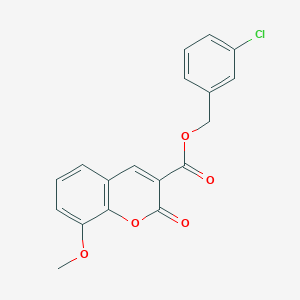
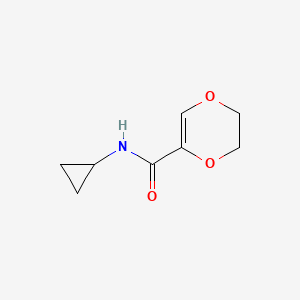
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
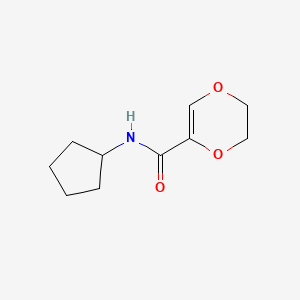
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
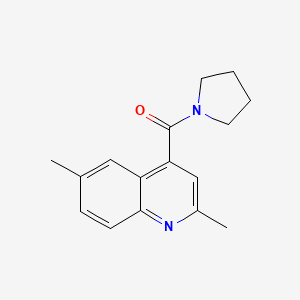
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
